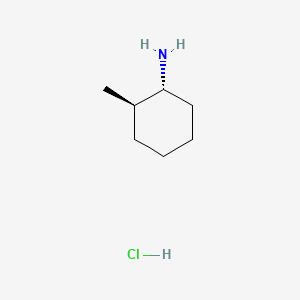
trans-2-Methyl-cyclohexylamine hydrochloride
Overview
Description
Trans-2-Methyl-cyclohexylamine hydrochloride, also known as trans-2-methylcyclohexylamine HCl, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a cyclic amine that has a methyl group attached to the cyclohexyl ring in a trans configuration.
Scientific Research Applications
Metabolic Pathways and Toxicity Studies
- A study by Renwick and Williams (1972) examined the metabolic pathways of cyclohexylamine in humans and animals, identifying minor metabolites and exploring the excretion patterns. This research provides insights into the biotransformation and potential toxicity of cyclohexylamine derivatives (Renwick & Williams, 1972).
Applications in Cancer Research
- Silverman et al. (2002) discussed the crystal structure of a platinum complex involving cyclohexylamine, highlighting its significance in understanding the mechanisms of action of platinum-based anticancer drugs (Silverman et al., 2002).
Synthetic Chemistry and Material Science
- Bernáth et al. (1979) conducted stereochemical studies on saturated heterocycles, including derivatives of cyclohexylamine, showcasing their relevance in the synthesis of novel compounds and materials (Bernáth et al., 1979).
- The research by Nohira et al. (1970) on the resolution and rotations of trans-2-Aminocyclohexanecarboxylic acids and derivatives further underscores the utility of cyclohexylamine derivatives in stereochemical analysis and organic synthesis (Nohira et al., 1970).
Drug Design and Mechanistic Studies
- Zhu et al. (2005) explored the hydrolysis process of a platinum-based anticancer drug, highlighting the importance of understanding drug activation and its interaction with DNA for the design of more effective chemotherapy agents (Zhu et al., 2005).
Environmental and Analytical Chemistry
- Wiley et al. (1983) synthesized and studied the bacterial metabolism of cis- and trans-2-alkyl analogues of sodium cyclamate, including the role of cyclohexylamine derivatives, in elucidating the metabolic pathways and potential environmental impacts of these substances (Wiley et al., 1983).
Mechanism of Action
Target of Action
Trans-2-Methyl-cyclohexylamine hydrochloride primarily targets the reactants in chemical reactions . It interacts with the substrate at the molecular level, promoting the desired chemical transformation .
Mode of Action
The compound’s mode of action involves binding to the reactants and stabilizing the transition state . This process lowers the activation energy required for the reaction to proceed, allowing for the efficient synthesis of target compounds in a controlled manner .
Biochemical Pathways
By interacting with the substrate and lowering the activation energy, it influences the rate and direction of these reactions .
Result of Action
The primary result of this compound’s action is the efficient synthesis of target compounds . By lowering the activation energy and stabilizing the transition state, it enhances the yield and selectivity of the desired products .
Properties
IUPAC Name |
(1R,2R)-2-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLFCWFKPOQAHM-ZJLYAJKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39558-31-1, 302596-19-6 | |
| Record name | 2-Methylcyclohexylamine hydrochloride, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039558311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclohexylamine hydrochloride, (1R,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302596196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56HVC1I50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1R,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ETA0KBB60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















